5-[(3,5-Dimethylphenoxy)methyl]-2-furohydrazide
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Overview
Description
5-[(3,5-Dimethylphenoxy)methyl]-2-furohydrazide is an organic compound with the molecular formula C14H16N2O3 and a molecular weight of 260.29 g/mol . This compound is characterized by the presence of a furohydrazide group attached to a 3,5-dimethylphenoxy methyl moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,5-Dimethylphenoxy)methyl]-2-furohydrazide typically involves the reaction of 3,5-dimethylphenol with formaldehyde to form 3,5-dimethylphenoxy methyl alcohol. This intermediate is then reacted with furoic acid hydrazide under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same basic reactions as in laboratory preparation, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(3,5-Dimethylphenoxy)methyl]-2-furohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the furohydrazide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(3,5-Dimethylphenoxy)methyl]-2-furohydrazide is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of 5-[(3,5-Dimethylphenoxy)methyl]-2-furohydrazide is not fully understood. it is believed to interact with specific molecular targets, possibly involving central nervous system pathways. This interaction may lead to various biological effects, including enzyme inhibition and modulation of protein functions .
Comparison with Similar Compounds
Similar Compounds
5-[(3,5-Dimethylphenoxy)methyl]furan-2-carboxylic acid: Similar structure but different functional group, leading to different chemical properties and applications.
Metaxalone (5-[(3,5-Dimethylphenoxy)methyl]-2-oxazolidinone): Used as a muscle relaxant, highlighting the diverse applications of compounds with similar structures.
Uniqueness
5-[(3,5-Dimethylphenoxy)methyl]-2-furohydrazide is unique due to its specific combination of a furohydrazide group with a 3,5-dimethylphenoxy methyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
5-[(3,5-dimethylphenoxy)methyl]furan-2-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9-5-10(2)7-12(6-9)18-8-11-3-4-13(19-11)14(17)16-15/h3-7H,8,15H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAXKEKCWHVSEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=CC=C(O2)C(=O)NN)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801328085 |
Source
|
Record name | 5-[(3,5-dimethylphenoxy)methyl]furan-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801328085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26666192 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
438221-61-5 |
Source
|
Record name | 5-[(3,5-dimethylphenoxy)methyl]furan-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801328085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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